4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 309726-20-3
Cat. No.: VC1983326
Molecular Formula: C11H13N3OS
Molecular Weight: 235.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309726-20-3 |
|---|---|
| Molecular Formula | C11H13N3OS |
| Molecular Weight | 235.31 g/mol |
| IUPAC Name | 4-methyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H13N3OS/c1-8-3-5-9(6-4-8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16) |
| Standard InChI Key | UJGSEVWOQOHWGU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCC2=NNC(=S)N2C |
| Canonical SMILES | CC1=CC=C(C=C1)OCC2=NNC(=S)N2C |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol contains several key structural elements:
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A 1,2,4-triazole ring core structure
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A methyl group attached to the N-4 position of the triazole ring
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A methylphenoxy substituent connected via a methylene bridge at the C-5 position
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A thiol (-SH) group at the C-3 position
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties as summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-Methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Spectroscopic Properties
The compound can be characterized using various spectroscopic techniques, including:
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IR Spectroscopy: Exhibits characteristic peaks for N-H stretching, C=N stretching, and S-H stretching vibrations.
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¹H-NMR: Shows signals for aromatic protons, methyl groups, and methylene protons.
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¹³C-NMR: Displays signals for aromatic carbons, methyl carbons, methylene carbon, and the characteristic triazole carbon signals .
Synthesis Methods
The synthesis of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and related triazole derivatives typically involves multi-step reaction sequences. Based on synthetic approaches for similar compounds, the synthesis may involve the following general pathways:
Cyclization of Thiosemicarbazide Derivatives
This approach involves the cyclization of thiosemicarbazide intermediates, which can be prepared from appropriate carboxylic acid derivatives and thiosemicarbazide. The cyclization typically occurs under basic conditions, such as aqueous sodium hydroxide under reflux .
Reaction from Hydrazine Carbothioamides
Similar to the synthesis method described for related compounds, 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol could be prepared from the corresponding hydrazine carbothioamide derivative. This method involves heating the precursor under reflux with aqueous sodium hydroxide, followed by acidification with dilute acetic acid to precipitate the product .
The reaction typically proceeds as follows:
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Suspension of the hydrazine carbothioamide in aqueous NaOH (8%)
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Heating under reflux for several hours
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Treatment with charcoal and filtration
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Cooling to room temperature
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Careful acidification with dilute acetic acid (10%)
Chemical Reactions
4-Methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol can participate in various chemical reactions due to its functional groups, particularly the thiol group and the triazole ring.
Oxidation Reactions
The thiol group in this compound can undergo oxidation reactions with common oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially yielding:
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Disulfides through mild oxidation
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Sulfonic acids through strong oxidation
Reduction Reactions
Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to:
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Reduction of the C=N bonds in the triazole ring to form dihydrotriazoles
Substitution Reactions
The compound can undergo nucleophilic substitution reactions, particularly at the thiol group:
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Alkylation reactions with alkyl halides to form thioethers
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Acylation reactions with acyl halides or anhydrides
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Reactions with metal ions to form coordination complexes
Biological Activities
Compounds belonging to the triazole family, including derivatives similar to 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, have been reported to exhibit various biological activities. Based on the structural features and related compounds, this triazole derivative may possess the following potential biological properties:
Antimicrobial Activity
Triazole derivatives often exhibit antimicrobial activities against various pathogens:
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Antifungal activity against pathogenic fungi
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Antibacterial effects against both Gram-positive and Gram-negative bacteria
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Potential activity against antibiotic-resistant strains
Anticancer Properties
Some triazole derivatives have shown anticancer activities through various mechanisms:
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Inhibition of cancer cell proliferation
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Induction of apoptosis in cancer cells
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Potential enzyme inhibitory activities relevant to cancer pathways
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives may involve:
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Inhibition of inflammatory mediators
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Reduction of oxidative stress
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Modulation of immune responses
Mechanisms of Action
The biological activity of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol and related compounds may involve several mechanisms:
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Enzyme inhibition affecting pathways crucial for microbial growth and cancer cell survival
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Interaction with biological targets including proteins involved in cell signaling
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Metal chelation properties due to the presence of nitrogen and sulfur atoms
Applications
Based on its structural features and the known applications of similar triazole derivatives, 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol may have potential applications in various fields:
Pharmaceutical Applications
The compound could serve as:
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A lead compound for drug discovery
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An intermediate in the synthesis of pharmaceutical agents
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A potential therapeutic agent itself, particularly in antimicrobial or anticancer treatments
Agricultural Applications
Triazole derivatives find applications in agriculture as:
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Fungicides for crop protection
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Plant growth regulators
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Herbicides or pesticides
Materials Science Applications
Potential applications in materials science include:
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Corrosion inhibitors for metals
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Additives in polymer formulations
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Components in specialized coatings
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